molecular formula C7H6ClN3 B189248 4-chloro-1H-indazol-3-amine CAS No. 20925-60-4

4-chloro-1H-indazol-3-amine

Cat. No. B189248
CAS RN: 20925-60-4
M. Wt: 167.59 g/mol
InChI Key: QPLXQNVPEHUPTR-UHFFFAOYSA-N
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Description

“4-chloro-1H-indazol-3-amine” is a chemical compound with the CAS Number: 20925-60-4. It has a linear formula of C7H6ClN3 . This compound is a member of indazoles .


Synthesis Analysis

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The preliminary results suggested that most of the target compounds showed great antitumor activity .


Molecular Structure Analysis

The molecular structure of “4-chloro-1H-indazol-3-amine” is represented by the formula C7H6ClN3. It has an average mass of 167.596 Da and a monoisotopic mass of 167.025024 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 408.7±25.0 °C at 760 mmHg, and a melting point of 159 - 162 °C . It also has a molar refractivity of 45.8±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 109.3±3.0 cm3 .

Scientific Research Applications

Antitumor Activity

  • Scientific Field : Oncology
  • Application Summary : 4-chloro-1H-indazol-3-amine is used in the synthesis of indazole derivatives, which have shown promising antitumor activity . These compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .
  • Methods of Application : The compounds were synthesized by molecular hybridization strategy and their inhibitory activities were evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay .
  • Results : Among the compounds, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) . It was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

HIV Treatment

  • Scientific Field : Virology
  • Application Summary : 7-Bromo-4-chloro-1H-indazol-3-amine, a derivative of 4-chloro-1H-indazol-3-amine, is used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .
  • Methods of Application : The compound is synthesized from inexpensive 2,6-dichlorobenzonitrile .
  • Results : The resulting compound, Lenacapavir, has shown to be a potent inhibitor for the treatment of HIV-1 infections .

Antihypertensive Activity

  • Scientific Field : Cardiovascular Pharmacology
  • Application Summary : Indazole-containing heterocyclic compounds, including 4-chloro-1H-indazol-3-amine, have been studied for their potential antihypertensive activities .
  • Methods of Application : The specific methods of application and experimental procedures vary depending on the specific study and the type of hypertension being treated .
  • Results : While specific results and outcomes depend on the individual study, indazole-containing compounds have generally shown promise in this area .

Antidepressant Activity

  • Scientific Field : Neuropsychopharmacology
  • Application Summary : Compounds containing the indazole nucleus, such as 4-chloro-1H-indazol-3-amine, have been explored for their potential antidepressant effects .
  • Methods of Application : These compounds are typically administered in preclinical models of depression, and their effects are compared to those of established antidepressant drugs .
  • Results : While the specific results can vary, indazole-containing compounds have shown potential as antidepressants in some studies .

Anti-Inflammatory Activity

  • Scientific Field : Immunology
  • Application Summary : Indazole derivatives, including 4-chloro-1H-indazol-3-amine, have been studied for their potential anti-inflammatory activities .
  • Methods of Application : The specific methods of application and experimental procedures vary depending on the specific study and the type of inflammation being treated .
  • Results : While specific results and outcomes depend on the individual study, indazole-containing compounds have generally shown promise in this area .

Antibacterial Activity

  • Scientific Field : Microbiology
  • Application Summary : Compounds containing the indazole nucleus, such as 4-chloro-1H-indazol-3-amine, have been explored for their potential antibacterial effects .
  • Methods of Application : These compounds are typically tested against a variety of bacterial strains in vitro, and their effects are compared to those of established antibacterial drugs .
  • Results : While the specific results can vary, indazole-containing compounds have shown potential as antibacterials in some studies .

Safety And Hazards

The safety information for “4-chloro-1H-indazol-3-amine” includes the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

4-chloro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLXQNVPEHUPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310477
Record name 4-chloro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727291
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-chloro-1H-indazol-3-amine

CAS RN

20925-60-4
Record name 20925-60-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-chloroindazole
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Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-6-fluorobenzonitrile (ABCR) (3 g, 19 mmol) in anhydrous ethanol (50 mL) was added hydrazine hydrate (3.74 mL, 77 mmol). The reaction was heated at 90° C. under a nitrogen for 3.5 hours. The reaction mixture was cooled to room temperature, treated with acetone (20 mL) and left to stand for 19 hours. The mixture was evaporated in-vacuo to yield an orange/brown solid, which was partitioned between saturated aqueous sodium hydrogen carbonate solution and dichloromethane. The organic layer was passed through a hydrophobic frit and evaporated in-vacuo to yield a brown solid, which was absorbed onto Florisil (60-100 mesh), applied to a 100 g silica SPE cartridge and purified by chromatography on Flashmaster II using a 0-10% methanol in dichloromethane gradient over 60 min. Fractions 24-29 were combined and the solvent was evaporated in-vacuo to yield the title compound as a yellow solid (2.14 g, 66%) LCMS (System B) RT=1.58 min, ES+ve m/z 168 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.74 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
66%

Synthesis routes and methods II

Procedure details

Analogously to Example 1, 0.2 mol of 3-amino-4-chloroindazole in 100 ml of pyrocarbonic acid diethyl ester gives 3-amino-4-chloroindazole-2-carboxylic acid ethyl ester (melting point: 109°-111° C; 63% of theory) in 3 hours at 20°-30° C.
Name
3-amino-4-chloroindazole-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Li, H Xu, L Dai, J Xi, L Gao, L Rong - Tetrahedron, 2017 - Elsevier
… Simultaneously, this reaction was also effective to the staring material of 4-chloro-1H-indazol-3-amine, and the corresponding products 6q-6s were synthesized under screened …
Number of citations: 32 www.sciencedirect.com
Z Wang, SM Richter, J Gandarilla… - … Process Research & …, 2013 - ACS Publications
… reaction between 2,6-dichlorobenzonitrile and hydrazine was initially optimized using 1-methyl-2-pyrrolidinone (NMP) to generate our target intermediate 4-chloro-1H-indazol-3-amine (…
Number of citations: 3 pubs.acs.org
B Jismy, A El Qami, A Pišlar, J Kos, S Gobec… - European Journal of …, 2021 - Elsevier
… The product 3b was prepared following the general procedure for the preparation of compounds 3a–j using 4-chloro-1H-indazol-3-amine 1b (100 mg, 0.60 mmol). After purification by …
Number of citations: 24 www.sciencedirect.com
AM Pérez-López, A Belsom, L Fiedler… - Journal of Medicinal …, 2023 - ACS Publications
… The synthetic route of LNF includes a Suzuki–Miyaura cross-coupling of two building blocks (4-chloro-1H-indazol-3-amine (A) and 1-(2-fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-…
Number of citations: 4 pubs.acs.org
Y Wu, Z Dong, X Jiang, L Qu, W Zhou, X Sun… - Microbiology …, 2023 - Am Soc Microbiol
… Compared with the saline group, prostaglandin A3, morphine-3-glucuronide, milbemectin A3, l-cysteinesulfinic acid, and 4-chloro-1H-indazol-3-amine were increased in ES − ; …
Number of citations: 1 journals.asm.org
AW Kruger, MJ Rozema, A Chu-Kung… - … Process Research & …, 2009 - ACS Publications
The discovery, development and implementation of two chemical routes to ABT-869 is reported. Optimization of the first-generation heterocycle formation and Suzuki coupling is briefly …
Number of citations: 36 pubs.acs.org

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